molecular formula C15H22N2O4S B215585 N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

Katalognummer B215585
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: KYWYHCHDERNFBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s by researchers at Bayer AG, and since then, it has been the subject of numerous scientific studies.

Wirkmechanismus

The mechanism of action of N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). By activating sGC, N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 increases the production of cGMP, which in turn leads to vasodilation, smooth muscle relaxation, and anti-proliferative effects.
Biochemical and Physiological Effects
N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, smooth muscle relaxation, anti-proliferative effects, and anti-inflammatory effects. These effects are mediated by the activation of sGC and the subsequent increase in cGMP production.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 in lab experiments is its specificity for sGC activation, which allows for the selective targeting of this pathway. Additionally, N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 has been extensively studied and characterized, which makes it a well-established tool for scientific research. However, one limitation of using N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 is its relatively low potency, which can make it difficult to achieve maximal effects in some experimental systems.

Zukünftige Richtungen

There are a number of potential future directions for research on N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272. One area of interest is the development of more potent and selective sGC activators, which could have improved therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-proliferative and anti-inflammatory effects of N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272, which could lead to the development of new treatments for cancer and inflammatory diseases. Finally, there is ongoing research into the use of N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 in combination with other drugs, which could lead to improved therapeutic outcomes in a variety of conditions.

Synthesemethoden

The synthesis of N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 involves several steps, starting with the reaction of 4-chloronitrobenzene with sec-butylamine to form N-(sec-butyl)-4-nitroaniline. This intermediate is then reacted with tetrahydro-2-furancarboxylic acid to form the final product, N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272.

Wissenschaftliche Forschungsanwendungen

N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, pulmonary hypertension, and cancer. In cardiovascular disease, N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 has been shown to have vasodilatory effects, which can help to lower blood pressure and improve blood flow. In pulmonary hypertension, N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 has been studied for its ability to relax the smooth muscle in the pulmonary arteries, which can help to improve oxygenation and reduce symptoms. In cancer, N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide 41-2272 has been shown to have anti-proliferative effects, which can help to slow the growth and spread of cancer cells.

Eigenschaften

Produktname

N-{4-[(sec-butylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

Molekularformel

C15H22N2O4S

Molekulargewicht

326.4 g/mol

IUPAC-Name

N-[4-(butan-2-ylsulfamoyl)phenyl]oxolane-2-carboxamide

InChI

InChI=1S/C15H22N2O4S/c1-3-11(2)17-22(19,20)13-8-6-12(7-9-13)16-15(18)14-5-4-10-21-14/h6-9,11,14,17H,3-5,10H2,1-2H3,(H,16,18)

InChI-Schlüssel

KYWYHCHDERNFBT-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Kanonische SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.